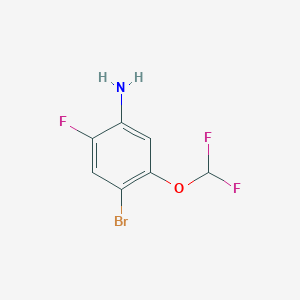

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is a halogenated aniline derivative with a unique substitution pattern. The molecule features a bromine atom at the 4-position, a difluoromethoxy group (-OCF₂) at the 5-position, and a fluorine atom at the 2-position on the benzene ring. This combination of electron-withdrawing groups (Br, F, and -OCF₂) confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-5-(difluoromethoxy)-2-fluorobenzene to form the corresponding nitro compound, which is then reduced to the aniline derivative. The reaction conditions often require the use of strong acids for nitration and reducing agents like iron or tin in acidic media for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline with structurally related halogenated anilines:

*Similarity indices (0–1) are derived from structural comparisons in CAS databases .

Electronic and Steric Effects

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂) in the target compound enhances electron withdrawal compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs. This increases electrophilicity, favoring reactions like nucleophilic aromatic substitution .

- Steric Hindrance : The bulkier -OCF₂ group at the 5-position may reduce reactivity at adjacent positions compared to smaller substituents (e.g., -F or -CH₃) .

Biological Activity

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes:

- A bromine atom at the para position.

- A difluoromethoxy group at the meta position.

- A fluorine atom at the ortho position relative to the aniline nitrogen.

Biological Activity Overview

Research on this compound primarily focuses on its antibacterial properties and potential as a therapeutic agent. The compound's activity is influenced by its unique substitution pattern, which affects its interaction with biological targets.

Antibacterial Activity

A study investigating various substituted anilines revealed that specific functional groups significantly impact antibacterial efficacy. While this compound was not highlighted as a lead compound, its structural analogs demonstrated varying degrees of activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance, modifications in the substitution pattern at the 5-position of benzamide derivatives showed notable differences in minimum inhibitory concentration (MIC) values, indicating that similar substitutions in this compound could yield insights into its potential antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as bromine and fluorine can enhance the compound's reactivity and biological activity. The difluoromethoxy group may also contribute to lipophilicity, potentially improving cell membrane permeability and thus enhancing bioactivity.

| Compound | Substituent | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | N/A | N/A | N/A |

| Analog A | 4-Dimethylaminobenzamide | 1.56 | High |

| Analog B | 4-Ethylbenzamide | 1.56 | Moderate |

| Analog C | 4-Bromobenzamide | >100 | Low |

The mechanisms through which this compound exerts its effects are not fully elucidated; however, it is hypothesized that compounds with similar structures may inhibit bacterial cell division by targeting essential proteins such as FtsZ in Mtb . This protein plays a crucial role in bacterial cytokinesis, making it an attractive target for novel antibacterial agents.

Case Studies

Properties

Molecular Formula |

C7H5BrF3NO |

|---|---|

Molecular Weight |

256.02 g/mol |

IUPAC Name |

4-bromo-5-(difluoromethoxy)-2-fluoroaniline |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7H,12H2 |

InChI Key |

VDPOHNAIEPMCMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Br)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.